Cas no 1040679-76-2 (1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine)

1-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine is a heterocyclic compound featuring a tetrazole and pyridine sulfonyl moiety linked via a piperazine core. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The tetrazole group contributes to metabolic stability and hydrogen-bonding interactions, while the pyridine sulfonyl moiety enhances solubility and binding affinity. The piperazine linker provides conformational flexibility, facilitating interactions with diverse biological targets. This compound may serve as an intermediate in synthesizing pharmacologically active agents, such as kinase inhibitors or receptor modulators. Its well-defined structure and functional group diversity make it a valuable candidate for exploratory research in drug discovery and development.
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine structure
1040679-76-2 structure
Product Name:1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine
CAS No:1040679-76-2
MF:C17H19N7O2S
MW:385.443460702896
CID:5802328
PubChem ID:30858500
Update Time:2025-06-26

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine
    • F5251-0015
    • 1-[(1-phenyltetrazol-5-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine
    • 1040679-76-2
    • AKOS024502985
    • 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
    • Inchi: 1S/C17H19N7O2S/c25-27(26,16-7-4-8-18-13-16)23-11-9-22(10-12-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
    • InChI Key: IGCFQAWPAACTIY-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)(N1CCN(CC2=NN=NN2C2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 385.13209405g/mol
  • Monoisotopic Mass: 385.13209405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 106Ų

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F5251-0015-10mg
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1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine Related Literature

Additional information on 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine

Introduction to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine (CAS No. 1040679-76-2)

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1040679-76-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this compound incorporates several key functional groups, including a tetrazole ring and a pyridine sulfonamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The tetrazole ring is a heterocyclic aromatic compound characterized by four nitrogen atoms arranged in a cyclic structure. This motif is known for its stability and ability to interact with biological targets in various ways. In the context of pharmaceuticals, tetrazole derivatives have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The presence of the phenyl group attached to the tetrazole ring in this compound further enhances its potential for biological activity by influencing electronic distribution and steric interactions.

On the other hand, the pyridine sulfonamide component plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Pyridine sulfonamides are widely recognized for their role as bioisosteres in drug design, often used to improve solubility, metabolic stability, and target binding affinity. The sulfonamide group introduces a polar moiety that can enhance water solubility, while the pyridine ring provides opportunities for hydrogen bonding interactions with biological targets. The specific positioning of the sulfonamide group at the 4-position relative to the piperazine ring in this compound suggests a designed approach to optimize interactions with potential therapeutic targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have indicated that the combination of the tetrazole ring and pyridine sulfonamide moiety may facilitate binding to enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies suggest that this compound could interact with enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.

The synthesis of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrazole ring typically involves azide reduction or cycloaddition reactions with organic diynes. Subsequent functionalization with the pyridine sulfonamide group requires careful selection of reagents and catalysts to ensure high yield and purity. The synthesis pathway also necessitates rigorous purification techniques to isolate the desired product from potential byproducts.

In terms of biological activity, preliminary in vitro studies have shown that this compound exhibits inhibitory effects on certain enzymatic targets. Specifically, it has demonstrated potential as an inhibitor of Janus kinases (JAKs), which are involved in signal transduction pathways relevant to autoimmune diseases and cancer. The mechanism of action likely involves competitive binding to the ATP-binding site of these kinases, thereby disrupting downstream signaling cascades. Additionally, the compound's interaction with other cellular targets such as ion channels and transcription factors remains an area of active investigation.

The pharmacokinetic profile of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine is another critical aspect that influences its therapeutic potential. Factors such as solubility, metabolic stability, and route of administration play significant roles in determining its efficacy and safety. The presence of both polar (sulfonamide) and non-polar (phenyl) groups suggests that this compound may exhibit moderate solubility in both aqueous and lipid environments, which could be advantageous for oral or intravenous administration.

Current research efforts are focused on optimizing the pharmacological properties of this compound through structural modifications. By fine-tuning the substitution patterns on the tetrazole ring or introducing additional functional groups into the pyridine sulfonamide moiety, researchers aim to enhance target specificity and reduce off-target effects. Additionally, exploring different synthetic routes could lead to more efficient production methods without compromising quality.

The integration of machine learning models into drug discovery has accelerated the identification of novel lead compounds like 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(pyridine-3-sulfonyl)piperazine. These models can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation more efficiently than traditional methods. As such tools continue to evolve, they are expected to play an increasingly important role in guiding synthetic efforts towards high-value candidates.

Future clinical investigations will be essential to validate the preclinical findings and assess the safety profile of this compound in humans. Phase I clinical trials will focus on determining appropriate dosing regimens based on pharmacokinetic data obtained from animal studies. Subsequent phases will evaluate efficacy across various therapeutic indications where JAK inhibition or related mechanisms may provide therapeutic benefit.

In conclusion,1-(1-phenoxy)-4-(pyridin -3 -sulfonamido)piperazine (CAS No.

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